3-甲基-2-硫代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-2-sulfanylbutanoic acid is a sulfur-containing compound that is structurally related to various benzoic acid derivatives and esters. Although the provided papers do not directly discuss 3-Methyl-2-sulfanylbutanoic acid, they do provide insights into similar sulfur-containing compounds and their synthesis, reactions, and properties, which can be extrapolated to understand 3-Methyl-2-sulfanylbutanoic acid.

Synthesis Analysis

The synthesis of sulfur-containing compounds can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a related compound, was achieved using readily available starting materials and resulted in total yields of 17% and 37% through two alternative approaches . Similarly, the synthesis of 2-sulfanylbenzoic acid derivatives involved reactions with α,α'-dihalo ketones, indicating the potential for 3-Methyl-2-sulfanylbutanoic acid to be synthesized through related methods .

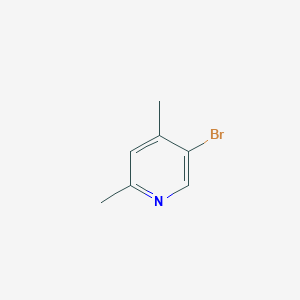

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds is often characterized by the presence of sulfanyl groups (-SH) and their ability to form esters and other derivatives. For example, the structure of a synthesized compound was confirmed by IR and NMR spectra, which showed characteristic absorption bands and signals for the sulfanyl group and other functional groups . This suggests that similar analytical techniques could be used to elucidate the structure of 3-Methyl-2-sulfanylbutanoic acid.

Chemical Reactions Analysis

Sulfur-containing compounds can undergo various chemical reactions, including condensation and O-alkylation. The paper discussing the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a catalyst for condensation reactions indicates that such compounds can participate in the formation of complex molecules with high yields . Additionally, the reaction of 2-sulfanylbenzoic acid salts with dihalo ketones led to the formation of sulfur-containing oligomers and a monomeric cyclization product . These findings suggest that 3-Methyl-2-sulfanylbutanoic acid could also engage in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds can vary widely. For instance, the sensorial threshold of 3-sulfanyl-3-methylbutyl formate, a compound with a similar structure to 3-Methyl-2-sulfanylbutanoic acid, was found to be very low in beer, indicating a strong odor at low concentrations . This implies that 3-Methyl-2-sulfanylbutanoic acid may also possess distinct sensory properties. Additionally, the stability and reactivity of these compounds can be influenced by factors such as the presence of oxygen, as seen in the accelerated aging of beers .

科学研究应用

1. 影响葡萄酒香气

研究已确定3-甲基-2-硫代丁酸是影响葡萄酒香气的重要化合物。在葡萄酒中,特定的挥发性硫醇,包括2-甲基-3-硫代丁醇,为其独特的香气,如生洋葱和柑橘香味,做出贡献。当葡萄上存在灰霉菌时,这些化合物的浓度显著较高,并对这些葡萄酒的整体香气特征产生影响(Sarrazin et al., 2007)。

2. 比利时葡萄酒中的存在

对来自霞多丽和索拉里斯葡萄的比利时白葡萄酒的研究证实了类似的挥发性硫醇的存在,包括2-甲基-3-硫代丁醇。这些化合物为葡萄柚和火石的香气做出贡献。研究突出了这些硫醇在不同葡萄酒品种中贡献的独特香气特征(Chenot et al., 2020)。

3. 在啤酒风味中的作用

在酿酒行业中,多功能硫醇的存在,包括2-甲基-3-硫代丁醇,对定义不同啤酒的风味特征至关重要。已开发了一种用于在啤酒花和啤酒中定量这类硫醇的方法,强调了它们在啤酒花品种的特征风味和最终啤酒产品中的重要性(Takazumi et al., 2017)。

4. 化学反应中的相互作用

在化学领域,3-甲基-2-硫代丁酸及相关化合物被研究其在各种化学反应中的作用。例如,硫酸([3-(3-硅丙基)硫代基]丙酯)被用作可回收催化剂,用于合成特定化学化合物,展示了硫基化合物在催化过程中的潜在实用性(Tayebi et al., 2011)。

5. 合成和生物制药应用

尽管不直接涉及3-甲基-2-硫代丁酸,但相关研究涉及合成和评估其中硫基团发挥关键作用的化合物。这类研究有助于理解硫基化合物在制药和化学合成背景下的更广泛影响(Nirmal et al., 2015)。

属性

IUPAC Name |

3-methyl-2-sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-3(2)4(8)5(6)7/h3-4,8H,1-2H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMDLUFMACHNQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

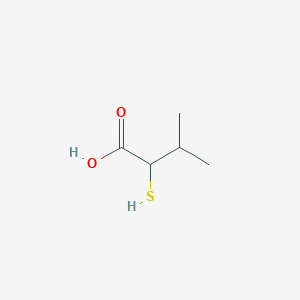

CC(C)C(C(=O)O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546090 |

Source

|

| Record name | 3-Methyl-2-sulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-sulfanylbutanoic acid | |

CAS RN |

138619-81-5 |

Source

|

| Record name | 3-Methyl-2-sulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

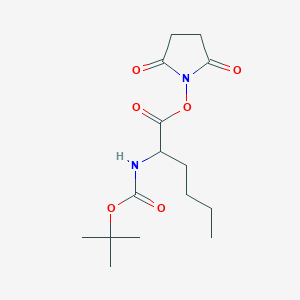

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)